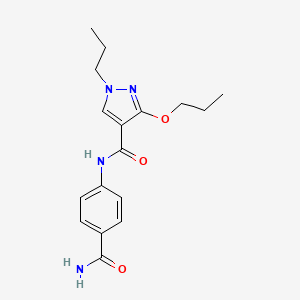

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Description

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrazole ring substituted with a carbamoylphenyl group, a propoxy group, and a propyl group, making it a unique molecule with interesting chemical properties.

Properties

IUPAC Name |

N-(4-carbamoylphenyl)-3-propoxy-1-propylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O3/c1-3-9-21-11-14(17(20-21)24-10-4-2)16(23)19-13-7-5-12(6-8-13)15(18)22/h5-8,11H,3-4,9-10H2,1-2H3,(H2,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLZHBOMBJLWUHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=N1)OCCC)C(=O)NC2=CC=C(C=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-carbamoylphenylhydrazine with 3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to improve yield and reduce costs. This may involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a pyrazole derivative with a variety of potential applications, primarily in scientific research. This compound has a molecular weight of 330.4 and a molecular formula of C17H22N4O3 .

Scientific Research Applications

Pyrazole derivatives, including this compound, are known for diverse biological activities, making them useful research compounds.

Anti-inflammatory Activity

Pyrazole derivatives, including N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, possess anti-inflammatory properties. Studies have shown that related compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations comparable to anti-inflammatory drugs like dexamethasone.

Antimicrobial Activity

Pyrazole derivatives have demonstrated antimicrobial properties against various bacterial strains, such as E. coli and Bacillus subtilis. These compounds show potential in inhibiting bacterial growth.

Antitumor Activity

Pyrazole derivatives may exhibit antitumor activity by modulating pathways involved in cancer cell proliferation and apoptosis. Research is ongoing to understand the specific mechanisms, but preliminary results indicate potential efficacy against certain cancer cell lines.

MEK Inhibitors

Certain pyrazole derivatives have been designed and synthesized as MEK inhibitors and their biological activities have been evaluated .

HDAC6 Inhibition and Anti-necroptotic Activity

A study of pyrazole derivatives designed to target HDAC6, found that compound 6 demonstrated high antinecroptotic activity and excellent selective HDAC6 inhibition . Compound 6 also exhibited excellent HDAC6 degradation activity and demonstrated strong inhibitory effects on inflammatory proteins TNF-α, IL-1β, and IL-6, indicating significant anti-inflammatory activity . Moreover, in a mouse model of acetaminophen (APAP)-induced acute liver injury, compound 6 exhibited significant therapeutic and protective efficacy .

Anti-inflammatory Efficacy

One study evaluated the anti-inflammatory effects of pyrazole derivatives using a carrageenan-induced rat paw edema model. Results indicated significant reductions in edema compared to control groups, suggesting the compound's potential as an anti-inflammatory agent.

Antimicrobial Testing

Another study assessed the antimicrobial efficacy of pyrazole derivatives against several pathogens. The compound showed notable inhibition against Staphylococcus aureus and Pseudomonas aeruginosa, reinforcing its potential as an antimicrobial agent.

3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid

3-propoxy-1-propyl-1H-pyrazole-4-carboxylic acid, with the molecular formula C10H16N2O3, has a molecular weight of 212.25 g/mol . Synonyms include 3-propoxy-1-propylpyrazole-4-carboxylic acid and 1170891-16-3 .

N-(4-fluorophenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide

Mechanism of Action

The mechanism of action of N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological responses. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

N-(4-carbamoylphenyl)benzamide: Shares the carbamoylphenyl group but lacks the pyrazole ring and propoxy group.

4-amino-N-(4-carbamoylphenyl)benzamide: Contains an amino group instead of the pyrazole ring.

N-(4-carbamoylphenyl)-4-nitrobenzamide: Features a nitro group instead of the pyrazole ring.

Uniqueness

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of the pyrazole ring, in particular, differentiates it from other similar compounds and may contribute to its specific interactions with molecular targets .

Biological Activity

N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide is a compound belonging to the pyrazole class of heterocyclic compounds, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 304.35 g/mol. The compound features a pyrazole ring, a carboxamide functional group, and various substituents that influence its biological activity.

The biological activity of pyrazole derivatives like this compound is often attributed to their ability to interact with specific molecular targets in biological pathways. These interactions can lead to various pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives can exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have shown efficacy in reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6.

| Compound | Concentration (µM) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|---|

| Compound A | 10 | 61 | 76 |

| Compound B | 10 | 85 | 93 |

| This compound | TBD | TBD | TBD |

2. Anticancer Activity

Studies have demonstrated that certain pyrazole derivatives possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. For example, specific derivatives have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Study: Antitumor Activity

In a study investigating the antitumor effects of pyrazole derivatives, this compound was evaluated for its ability to inhibit the growth of human cancer cell lines. The results indicated a dose-dependent response, with significant inhibition observed at higher concentrations.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Factors such as absorption, distribution, metabolism, and excretion (ADME) play a vital role in determining the efficacy and safety profile of the compound. Preliminary studies suggest favorable ADME properties, although further toxicological assessments are necessary to establish safety for clinical applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-carbamoylphenyl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide, and how can purity be optimized during synthesis?

- Methodological Answer : The compound can be synthesized via multi-step condensation reactions, starting with functionalized pyrazole cores. Key steps include alkylation of the pyrazole nitrogen (e.g., propylation) and subsequent coupling with 4-carbamoylphenyl groups. Purity optimization involves HPLC analysis (>98%) and crystallization from ethanol/water mixtures. Intermediate characterization via -NMR and LC-MS is critical to confirm regioselectivity and minimize side products .

Q. Which spectroscopic techniques are most reliable for structural elucidation of this pyrazole derivative?

- Methodological Answer : High-resolution - and -NMR are essential for confirming the propoxy and propyl substituents. X-ray crystallography is recommended for resolving ambiguities in stereochemistry, as demonstrated for structurally similar pyrazole-carboxamides (e.g., bond angles of 116–122° for the pyrazole ring) . Mass spectrometry (HRMS) with ESI+ ionization provides molecular weight validation (±0.001 Da accuracy) .

Q. How can computational tools predict the biological targets of this compound?

- Methodological Answer : Molecular docking using AutoDock Vina or Schrödinger Suite can identify potential targets. For example, pyrazole-carboxamides with carbamoylphenyl groups show affinity for viral envelope proteins (binding energies: −8.8 to −10.1 kcal/mol) . Prioritize homology modeling for proteins lacking crystal structures and validate predictions with SPR (surface plasmon resonance) assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacological profile?

- Methodological Answer : Systematically modify substituents (e.g., propoxy chain length, carbamoyl group position) and evaluate effects on target binding and solubility. For example, fluorination of the phenyl ring (as in related analogs) enhances metabolic stability, while methyl groups improve lipophilicity (logP ~3.5) . Pair in vitro assays (e.g., IC determination) with ADMET predictions to prioritize candidates .

Q. What strategies resolve contradictions between computational binding affinity predictions and experimental results?

- Methodological Answer : Discrepancies often arise from force field parameterization or solvation effects. Re-run docking simulations with explicit solvent models (e.g., TIP3P water) and compare with experimental ITC (isothermal titration calorimetry) data. For instance, ΔG discrepancies >1.5 kcal/mol require re-evaluating protonation states or ligand tautomerism .

Q. How can researchers address inconsistencies in in vivo vs. in vitro efficacy for this compound?

- Methodological Answer : Perform pharmacokinetic (PK) profiling to assess bioavailability and tissue distribution. If in vitro potency (e.g., nM-range IC) fails to translate in vivo, evaluate first-pass metabolism via liver microsome assays. Structural analogs with propyl chains show reduced CYP3A4-mediated degradation compared to ethyl derivatives . Use radiolabeled tracers (e.g., ) to track metabolite formation .

Q. What experimental designs mitigate challenges in regioselective synthesis of the pyrazole core?

- Methodological Answer : Use protecting groups (e.g., tert-butoxycarbonyl) to direct alkylation to the N1 position. Monitor reaction kinetics via in situ IR spectroscopy to optimize conditions (e.g., 60°C, 12 hr for 85% yield). For example, 1-propyl-3-propoxy substitution avoids competing N2 alkylation, as validated by NOESY correlations .

Q. Which analytical protocols standardize cross-study comparisons of this compound’s bioactivity?

- Methodological Answer : Establish a reference standard with ≥99.5% purity (via chiral HPLC) and share batch-specific NMR/HRMS data. Use standardized solvent systems (e.g., DMSO for solubility testing) and cell lines (e.g., HEK293 for receptor assays). For crystallography, deposit CIF files in public databases to ensure reproducibility of unit cell parameters (e.g., a = 10.2 Å, b = 12.5 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.